molecular formula C20H24N2O5S2 B11172406 3-(phenylsulfonyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide

3-(phenylsulfonyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide

Cat. No.: B11172406
M. Wt: 436.5 g/mol
InChI Key: BIRBJAQJUXOFAO-UHFFFAOYSA-N
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Description

3-(BENZENESULFONYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE is a complex organic compound that features both benzenesulfonyl and piperidine-1-sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE typically involves multiple steps. One common approach is to start with the preparation of the benzenesulfonyl chloride and piperidine-1-sulfonyl chloride intermediates. These intermediates are then reacted with appropriate amines and other reagents under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(BENZENESULFONYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzenesulfonyl chloride: Shares the benzenesulfonyl group but differs in the presence of a trifluoromethyl group.

    3-(Piperidin-1-ylsulfonyl)phenylboronic acid: Contains the piperidine-1-sulfonyl group but has a boronic acid moiety instead of the benzenesulfonyl group.

Uniqueness

3-(BENZENESULFONYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE is unique due to the combination of both benzenesulfonyl and piperidine-1-sulfonyl groups in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H24N2O5S2

Molecular Weight

436.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-N-(4-piperidin-1-ylsulfonylphenyl)propanamide

InChI

InChI=1S/C20H24N2O5S2/c23-20(13-16-28(24,25)18-7-3-1-4-8-18)21-17-9-11-19(12-10-17)29(26,27)22-14-5-2-6-15-22/h1,3-4,7-12H,2,5-6,13-16H2,(H,21,23)

InChI Key

BIRBJAQJUXOFAO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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